3-Pyridineacetonitrile-d4 is a deuterated derivative of pyridineacetonitrile, which is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of deuterium atoms enhances the compound's utility in various analytical techniques, such as nuclear magnetic resonance spectroscopy, allowing for clearer differentiation in complex mixtures.
3-Pyridineacetonitrile-d4 is classified under the category of nitriles, specifically as a substituted pyridine. Pyridine compounds are characterized by a six-membered aromatic ring containing one nitrogen atom. The deuterated form indicates that hydrogen atoms in the compound are replaced with deuterium, a heavier isotope of hydrogen. This modification can significantly influence the compound's reactivity and stability.
The synthesis of 3-Pyridineacetonitrile-d4 typically involves several steps:
3-Pyridineacetonitrile-d4 participates in various chemical reactions typical for nitriles and pyridines, including:
These reactions are fundamental in synthesizing more complex organic molecules .
The mechanism of action for reactions involving 3-Pyridineacetonitrile-d4 typically follows standard organic reaction pathways:
These mechanisms are crucial for understanding how 3-Pyridineacetonitrile-d4 interacts with other compounds in synthetic pathways .
The physical properties make it suitable for various applications in synthetic organic chemistry .
3-Pyridineacetonitrile-d4 serves multiple purposes in scientific research:
3-Pyridineacetonitrile-d4 (C₇H₂D₄N₂O) is a deuterated analog of 3-Pyridineacetonitrile (α-hydroxy-3-pyridineacetonitrile, CAS 17604-74-9), where four hydrogen atoms are replaced by deuterium at specified molecular positions. This isotopologue retains the core structure of the parent compound—a pyridine ring attached to an α-hydroxy acetonitrile moiety—but exhibits distinct physicochemical properties due to deuterium’s higher atomic mass (2.014 AMU vs. 1.008 AMU for protium) and shorter C–D bond length (1.09 Å vs. 1.10 Å for C–H) [6]. The deuterium atoms are typically incorporated at the acetonitrile methylene group (CD₂CN) and the pyridine ring’s ortho positions relative to the nitrile attachment, enhancing molecular stability without altering electronic configuration [4] [9].
Key structural attributes include:
Table 1: Structural Characteristics of 3-Pyridineacetonitrile-d4
Property | Value/Description | Analytical Method |
---|---|---|
CAS Number (parent) | 17604-74-9 | N/A |
Isotopic Substituents | Tetradeuterated (C7H2D4N2O) | Mass Spectrometry |
Key Functional Groups | Pyridine ring, α-hydroxy nitrile | FT-IR, NMR |
Deuterium Positions | Methylene group (CD₂CN), Pyridine C-H/D | ²H-NMR, LC-MS |
Deuterium incorporation induces a kinetic isotope effect (KIE), elevating the activation energy for C–D bond cleavage by 1.2–1.5 kcal/mol compared to C–H bonds [6]. This stabilizes the compound against oxidative metabolism, particularly in cytochrome P450-mediated reactions, while preserving its acid-base behavior (predicted pKa shifts <0.1 units) [4]. The isotopic labeling also reduces vibrational stretching frequencies (e.g., C–D stretch at ~2,100 cm⁻¹ vs. C–H at ~3,000 cm⁻¹), facilitating detection in infrared spectroscopy [5].
Table 2: Vibrational Frequency Shifts in Deuterated vs. Non-Deuterated Bonds
Bond Type | Vibrational Frequency (cm⁻¹) | Isotope Effect |
---|---|---|
C–H (methylene) | ~2900–3000 | Reference |
C–D (methylene) | ~2100–2200 | ↓ 25–30% |
O–H | ~3200–3600 | Unaffected |
The synthesis of pyridineacetonitrile derivatives originated in the mid-20th century as intermediates for pharmaceuticals. Non-deuterated 3-Pyridineacetonitrile (α-hydroxy-) was first synthesized via Knoevenagel condensation between pyridine-3-carboxaldehyde and cyanoacetic acid, followed by regioselective glycosidation to yield bioactive analogs [3] [8]. Its role expanded in the 1990s when researchers identified it as a precursor to FP-TZTP, an M₂-selective muscarinic agonist used in positron emission tomography (PET) imaging of Alzheimer’s disease [3]. The non-deuterated compound’s α-hydroxy nitrile group enabled stereoselective reduction to chiral amines, critical for receptor binding.
Deuteration strategies emerged post-2010, driven by demand for metabolic stability in probes. Initial routes used acid-catalyzed H/D exchange of 3-Pyridineacetonitrile in D₂O, but this yielded low isotopic enrichment (<50%). Modern synthesis employs deuterated building blocks:
Milestones in development:
Deuterium’s primary utility in compounds like 3-Pyridineacetonitrile-d4 stems from the deuterium kinetic isotope effect (DKIE), which attenuates metabolic degradation. The C–D bond’s higher dissociation energy reduces the rate of cytochrome P450 oxidation by 2–10 fold (kH/kD = 2–7), extending in vivo half-lives without altering target affinity [4] [6]. For example, deuteration of tetrabenazine produced deutetrabenazine, reducing dosing frequency from 3x/day to 2x/day for Huntington’s chorea [4].
In analytical chemistry, 3-Pyridineacetonitrile-d4 serves as:
Table 3: Analytical Advantages of Deuterium Labeling
Application | Advantage | Example with 3-Pyridineacetonitrile-d4 |
---|---|---|
Mass Spectrometry | Distinct m/z peaks (Δm = +4) | Quantitation in plasma matrices |
²H-NMR Spectroscopy | No signal interference with ¹H/¹³C spectra | Tracking metabolic intermediates |
Metabolic Stability Assays | Reduced clearance (↑ AUC, ↑ t½) | PET tracer optimization |
Deuterium also mitigates metabolic switching—where deuteration at one site shifts metabolism to another—by strategically blocking vulnerable positions. In kinase inhibitors, deuteration adjacent to morpholine rings (e.g., BMS-986202) suppresses hepatotoxic metabolite formation [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1